4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid
Overview
Description
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a tert-butoxycarbonylamino moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Tert-butoxycarbonylamino Group: The tert-butoxycarbonyl (Boc) protecting group is added to the amine functionality using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Phenylboronic Acid Moiety: The phenylboronic acid group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and aryl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic acid group under mild conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound’s molecular targets and pathways include:
Enzyme Inhibition: Boronic acids can inhibit serine proteases by forming a covalent bond with the active site serine residue.
Receptor Modulation: The compound can interact with receptors that have nucleophilic sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl and tert-butoxycarbonylamino groups, making it less sterically hindered.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of the cyclopropyl and tert-butoxycarbonylamino groups, leading to different electronic properties.
Cyclopropylboronic Acid: Lacks the phenyl and tert-butoxycarbonylamino groups, resulting in different reactivity and applications.
Uniqueness
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid is unique due to its combination of steric and electronic properties conferred by the cyclopropyl and tert-butoxycarbonylamino groups. This makes it particularly useful in selective chemical reactions and in the synthesis of complex molecules .
Biological Activity
4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid (C14H20BNO4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.
- Molecular Formula : C14H20BNO4
- IUPAC Name : this compound
- CAS Number : 46738986
Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological contexts. The presence of the cyclopropyl group and the tert-butoxycarbonyl (Boc) amino functionality may enhance the compound's interaction with biological targets, potentially influencing its pharmacokinetic properties.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Anticancer Activity : Preliminary studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific mechanism by which this compound exerts anticancer effects remains under investigation.
- Antibacterial Properties : Similar compounds have shown promise as antibacterial agents by targeting bacterial enzymes involved in cell wall synthesis. The unique structure of this compound may allow for selective inhibition of bacterial growth.
- Enzyme Inhibition : Boronic acids are often used as inhibitors for serine proteases and other enzymes. The ability of this compound to bind to active sites could provide insights into its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antibacterial | Inhibits growth of Gram-negative bacteria | |
Enzyme Inhibition | Potential inhibitor for serine proteases |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of boronic acids, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to proteasome inhibition, leading to an accumulation of pro-apoptotic factors within the cells.
Case Study: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of various boronic acid derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to this compound demonstrated effective inhibition of bacterial growth, particularly against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.
Properties
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2,3)20-12(17)16-14(8-9-14)10-4-6-11(7-5-10)15(18)19/h4-7,18-19H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDOSXBUZHSBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674629 | |
Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-58-7 | |
Record name | C-(1,1-Dimethylethyl) N-[1-(4-boronophenyl)cyclopropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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